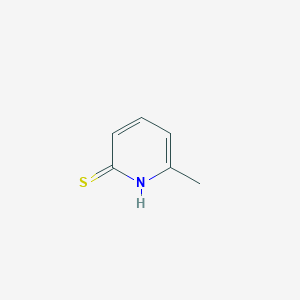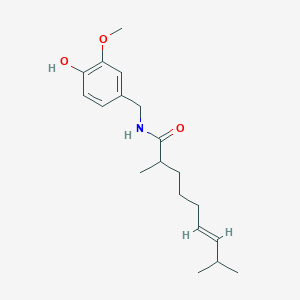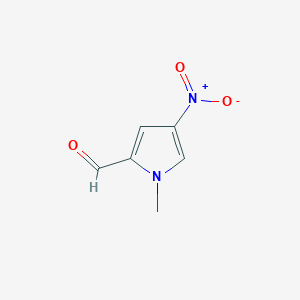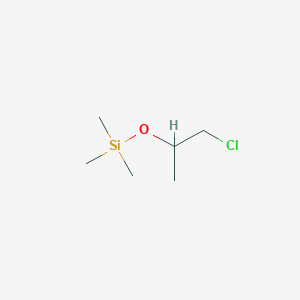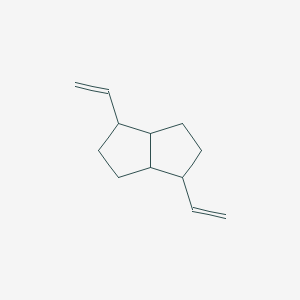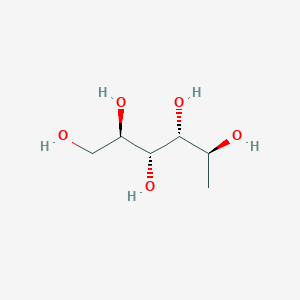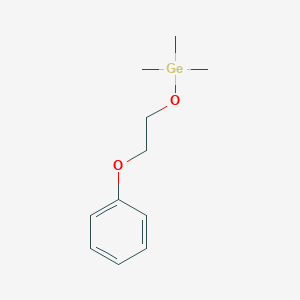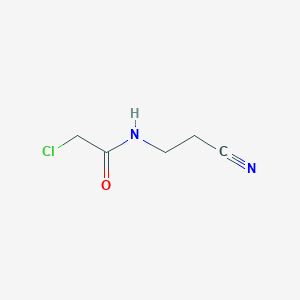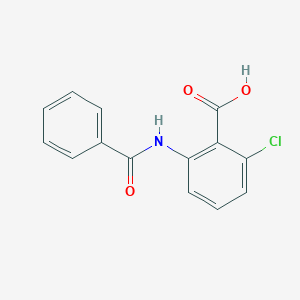![molecular formula C32H61N3O5 B102124 Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate CAS No. 16859-09-9](/img/structure/B102124.png)
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate is a chemical compound that is commonly used in scientific research. It is also known as MDPV and belongs to the class of cathinones. This compound has gained popularity due to its ability to stimulate the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels.
Mecanismo De Acción
The mechanism of action of MDPV involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to the stimulation of the central nervous system. MDPV also binds to the dopamine transporter, leading to an increase in dopamine release.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MDPV include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is responsible for the euphoric effects of the drug. MDPV has also been shown to cause vasoconstriction, which can lead to cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages for lab experiments, including its ability to stimulate the central nervous system and its similarity to other drugs such as cocaine and amphetamines. However, MDPV also has several limitations, including its potential for abuse and addiction, and its potential for causing cardiovascular problems.
Direcciones Futuras
There are several future directions for the study of MDPV. One area of research could focus on the development of treatments for addiction to cathinones such as MDPV. Another area of research could focus on the development of new drugs that target the dopamine transporter, which could have potential therapeutic applications in the treatment of drug addiction. Additionally, more research could be done to investigate the long-term effects of MDPV on the brain and behavior.
Métodos De Síntesis
The synthesis of MDPV involves several steps, including the condensation of 4-methylpentanoic acid with decanoyl chloride to form 4-methylpentanoyl decanoate. This intermediate is then reacted with N-Boc-2,5-diaminopentanoic acid to form the desired compound, MDPV. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MDPV has gained popularity in scientific research due to its ability to stimulate the central nervous system. It has been used in studies to investigate the effects of cathinones on the brain and behavior. MDPV has also been used in studies to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines. Additionally, MDPV has been used in studies to investigate the role of the dopamine transporter in drug addiction.
Propiedades
Número CAS |
16859-09-9 |
|---|---|
Nombre del producto |
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate |
Fórmula molecular |
C32H61N3O5 |
Peso molecular |
567.8 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C32H61N3O5/c1-6-8-10-12-14-16-18-22-29(36)33-24-20-21-27(31(38)35-28(25-26(3)4)32(39)40-5)34-30(37)23-19-17-15-13-11-9-7-2/h26-28H,6-25H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)/t27-,28-/m0/s1 |
Clave InChI |
ONZANXVZTBOIBK-NSOVKSMOSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
SMILES canónico |
CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
Sinónimos |
N2,N5-Didecanoyl-L-Orn-L-Leu-OMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



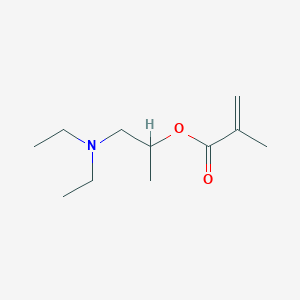
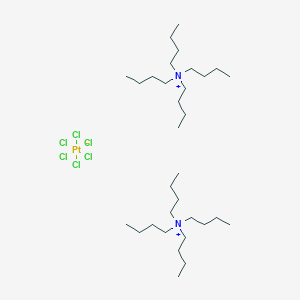
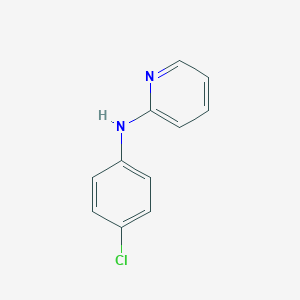
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
